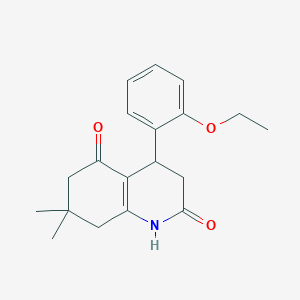
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as EMD 386088, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinedione derivatives, which have been extensively studied for their pharmacological properties. EMD 386088 has been shown to exhibit promising results in preclinical studies, and its mechanism of action and potential therapeutic applications are currently under investigation.
作用機序
The precise mechanism of action of 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 is not fully understood, but it is believed to act by modulating several cellular signaling pathways. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and kinases, which play a crucial role in cellular signaling and proliferation. This compound 386088 has also been shown to interact with several receptors, including G protein-coupled receptors and ion channels, which are involved in the regulation of cellular function.
Biochemical and Physiological Effects:
This compound 386088 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound 386088 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound 386088 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
実験室実験の利点と制限
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 exhibits several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it suitable for use in a wide range of assays. This compound 386088 is also relatively easy to synthesize, allowing for large-scale production. However, this compound 386088 has some limitations, including its limited solubility in water, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for research on 4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088. One potential area of investigation is its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown promising results in inhibiting tumor growth, and further research is needed to determine its efficacy in clinical trials. Another potential area of investigation is its potential as a neuroprotective agent for the treatment of neurodegenerative disorders. This compound 386088 has been shown to improve cognitive function, and further research is needed to determine its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to determine the precise mechanism of action of this compound 386088 and to identify potential drug targets for its use in therapeutic applications.
科学的研究の応用
4-(2-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione 386088 has been the subject of several scientific studies, primarily focused on its potential therapeutic applications. It has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound 386088 has demonstrated promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.
特性
IUPAC Name |
4-(2-ethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-23-16-8-6-5-7-12(16)13-9-17(22)20-14-10-19(2,3)11-15(21)18(13)14/h5-8,13H,4,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPSCBORODBETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4413187.png)
![methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4413194.png)
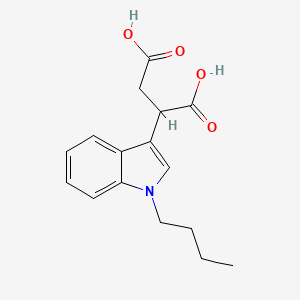
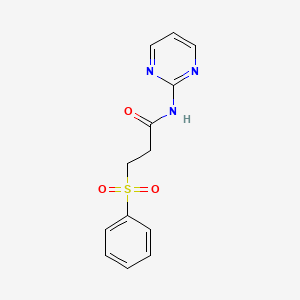
![1-({[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B4413219.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)
![N-(3-fluorophenyl)-N'-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4413225.png)
![3-[(1-benzoyl-4-piperidinyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413245.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4413255.png)
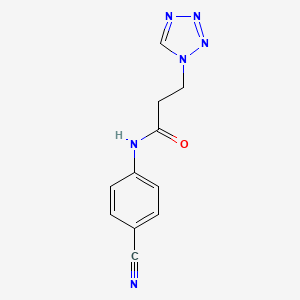
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4413262.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4413273.png)
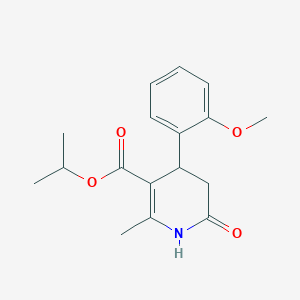
![2-{2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4413277.png)